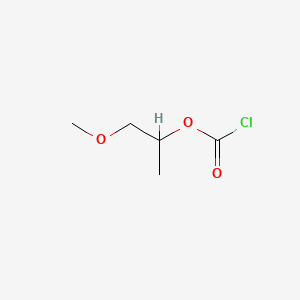
1-Methyl-2-methoxyethyl chloroformate
描述
1-Methyl-2-methoxyethyl chloroformate is a chemical compound with the molecular formula C5H9ClO3. It is an ester of chloroformic acid and is known for its reactivity and utility in organic synthesis. This compound is often used as a reagent in various chemical reactions due to its ability to introduce the methoxycarbonyl group into other molecules.
准备方法
1-Methyl-2-methoxyethyl chloroformate can be synthesized through the reaction of chloroformic acid with 1-methyl-2-methoxyethanol. The reaction typically involves the use of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
ClCOOH+CH3OCH2CH2OH→CH3OCH2CH2OCOCl+H2O
Industrial production methods often involve the use of phosgene (COCl2) as a reagent, which reacts with 1-methyl-2-methoxyethanol to produce this compound and hydrogen chloride:
COCl2+CH3OCH2CH2OH→CH3OCH2CH2OCOCl+HCl
化学反应分析
1-Methyl-2-methoxyethyl chloroformate undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form carbamates, carbonates, and thiocarbonates, respectively.
Hydrolysis: In the presence of water, it hydrolyzes to form 1-methyl-2-methoxyethanol, carbon dioxide, and hydrochloric acid.
Reduction: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common reagents and conditions used in these reactions include bases like pyridine, nucleophiles such as amines and alcohols, and reducing agents like LiAlH4. Major products formed from these reactions include carbamates, carbonates, and alcohols.
科学研究应用
1-Methyl-2-methoxyethyl chloroformate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent for the introduction of the methoxycarbonyl group in organic synthesis. It is also employed in the preparation of various esters and carbamates.
Biology: It is used in the modification of biomolecules, such as the derivatization of amino acids and peptides for analytical purposes.
Medicine: It is utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: It is used in the production of agrochemicals, polymers, and other industrial chemicals.
作用机制
The mechanism by which 1-Methyl-2-methoxyethyl chloroformate exerts its effects involves the formation of a reactive intermediate, which can then react with nucleophiles. The molecular targets and pathways involved include the nucleophilic attack on the carbonyl carbon of the chloroformate group, leading to the formation of carbamates, carbonates, and other derivatives.
相似化合物的比较
1-Methyl-2-methoxyethyl chloroformate can be compared with other similar compounds such as:
Methyl chloroformate: Similar in reactivity but lacks the additional methoxyethyl group.
Ethyl chloroformate: Similar in reactivity but has an ethyl group instead of a methoxyethyl group.
2-Methoxyethyl chloroformate: Very similar in structure and reactivity, but with a different substitution pattern.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and the types of products formed in chemical reactions.
属性
IUPAC Name |
1-methoxypropan-2-yl carbonochloridate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9ClO3/c1-4(3-8-2)9-5(6)7/h4H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMNJVBZJWSGGMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)OC(=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
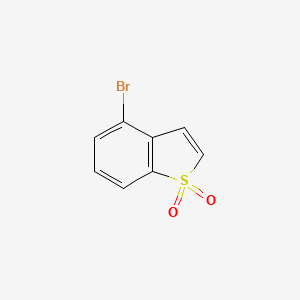

![5-methyl-2-(phenylamino)-[1,2,4]triazolo[1,5-a]pyrimidin-7(3H)-one](/img/structure/B2480087.png)
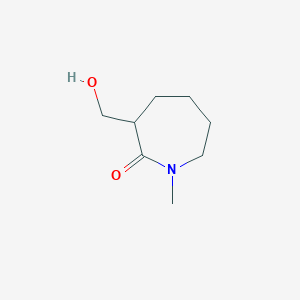
![2-ethoxy-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}naphthalene-1-carboxamide](/img/structure/B2480089.png)
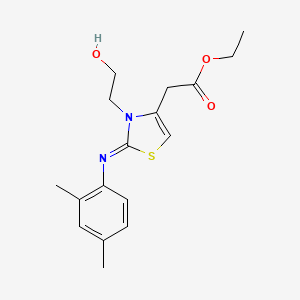
![9-(2,4-dimethoxyphenyl)-1-methyl-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2480092.png)
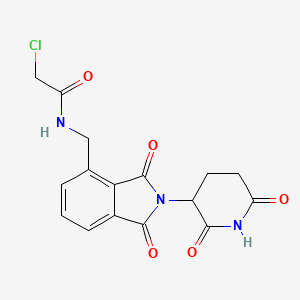
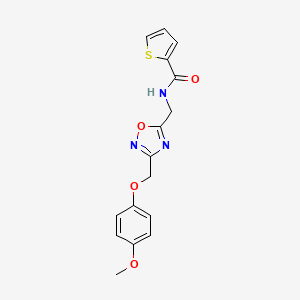
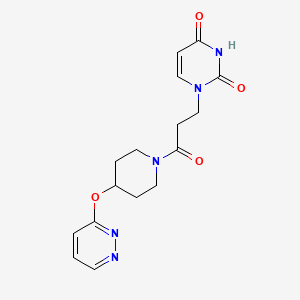

![3-methyl-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2480100.png)
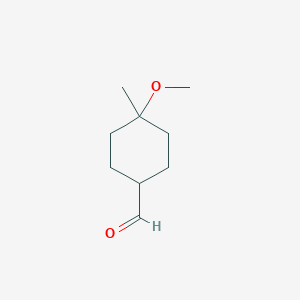
![ethyl 7-butyl-6-(4-methyl-3-nitrobenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B2480103.png)
